molecular formula C15H20N4O2S B6082260 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide

Cat. No. B6082260
M. Wt: 320.4 g/mol
InChI Key: GWDFADQMLWWFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in various physiological processes such as inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide in lab experiments is its high purity. This compound can be synthesized with high purity using various methods. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide. One direction is the study of its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the study of its mechanism of action and its interactions with other enzymes and proteins. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water could further enhance its potential for scientific research.

Synthesis Methods

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide can be synthesized using various methods. One method involves the reaction of 5-cyano-4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with N-cyclohexylacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-cyano-4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with N-cyclohexylacetamide in the presence of a base such as potassium carbonate. Both methods yield this compound with high purity.

Scientific Research Applications

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide has potential applications in scientific research. This compound has been studied for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-2-12-11(8-16)14(21)19-15(18-12)22-9-13(20)17-10-6-4-3-5-7-10/h10H,2-7,9H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFADQMLWWFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NC2CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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